

The Role of MYF-01-37 in Hippo Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

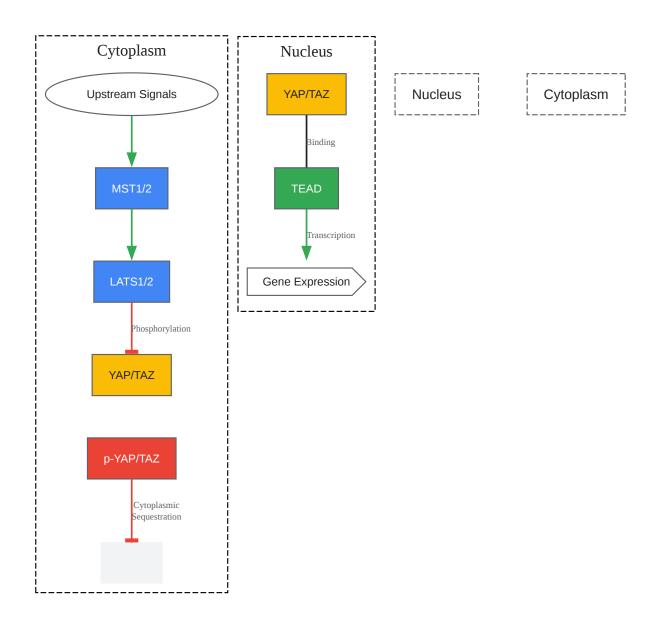
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making its components attractive therapeutic targets. The transcriptional coactivators YAP and TAZ, central effectors of the pathway, exert their oncogenic functions primarily through interaction with the TEAD family of transcription factors. Direct inhibition of the YAP/TAZ-TEAD protein-protein interaction has emerged as a promising strategy for cancer therapy. This technical guide provides an in-depth overview of MYF-01-37, a novel covalent fragment identified as an inhibitor of the TEAD transcription factors, detailing its mechanism of action, key quantitative data, and the experimental protocols used for its characterization.

Introduction to the Hippo Signaling Pathway and TEAD

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the oncoproteins YAP (Yes-associated protein) and its paralog TAZ. In its canonical form, the activation of kinases MST1/2 leads to the phosphorylation and activation of LATS1/2. LATS1/2 then phosphorylates YAP/TAZ, leading to their cytoplasmic sequestration and subsequent degradation.



When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD (TEA Domain) transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61. Genetic alterations in upstream Hippo pathway components, such as mutations in NF2 or LATS1/2, are common in cancers like malignant mesothelioma, leading to constitutive YAP/TAZ activation.[1][2] This makes the YAP-TEAD interaction a critical node for therapeutic intervention.





Click to download full resolution via product page

Fig 1. Simplified Hippo Signaling Pathway.

MYF-01-37: A Covalent TEAD Inhibitor

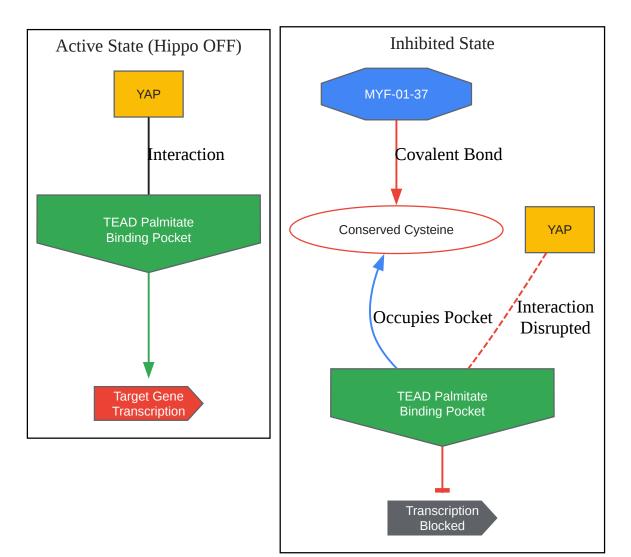
MYF-01-37 is a novel covalent inhibitor of TEAD transcription factors.[3][4] It was identified through a screening of a covalent fragment library based on a flufenamic acid template, which is known to occupy a central pocket in TEAD.[1][2][5] MYF-01-37 possesses an acrylamide "warhead" that enables it to form a covalent bond with a conserved cysteine residue within the TEAD lipid-binding pocket (Cys380 in TEAD2, C359 in TEAD1).[3][5][6] This cysteine is the same site that undergoes post-translational palmitoylation, a modification important for TEAD stability and its interaction with YAP.[5][7]

While MYF-01-37 demonstrated on-target activity, it is considered a suboptimal chemical probe due to its modest potency in cellular assays (micromolar concentrations required) and poor pharmacokinetic properties.[2][5] Its discovery was crucial as a lead fragment, paving the way for the structure-based design of more potent and drug-like TEAD inhibitors, such as MYF-03-69.[1][5]

Mechanism of Action

MYF-01-37 functions as an allosteric inhibitor of the YAP-TEAD interaction.[7] By covalently binding within the central palmitate-binding pocket of TEAD, it induces conformational changes that disrupt the association between TEAD and YAP/TAZ. This prevents the formation of the active transcriptional complex, leading to the downregulation of canonical YAP/TEAD target genes.[4][8]





Click to download full resolution via product page

Fig 2. Mechanism of MYF-01-37 Action on TEAD.

Quantitative Data Summary

The following tables summarize the key quantitative data for MYF-01-37 from various biochemical and cellular assays.

Table 1: In Vitro and Cellular Potency



Assay Type	Cell Line / Protein	Endpoint	Value	Reference(s)
TEAD Reporter Assay	PC-9	IC50	~5 µM	[6]
TEAD2 Palmitoylation	Recombinant Protein	IC50	> 50 μM	[6]
YAP/TEAD Interaction	HEK293T	Effective Concentration	10 μΜ	[8][9]
Target Gene Expression (CTGF)	PC-9	Effective Concentration	10 μΜ	[4][8][9]

| Cell Viability | EGFR-mutant NSCLC lines | Minimal Impact | Up to 100 µM [[8][9] |

Table 2: Solubility Information

Solvent	Concentration	Comments	Reference(s)
DMSO	60 mg/mL (~201 mM)	Use fresh DMSO as moisture reduces solubility.	[3]
DMSO	250 mg/mL (~838 mM)	Ultrasonic assistance may be needed.	[8]

| In Vivo Formulation | 2 mg/mL (6.7 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |[4] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize **MYF-01-37**.

Biotin-Probe Pulldown for Cellular Target Engagement



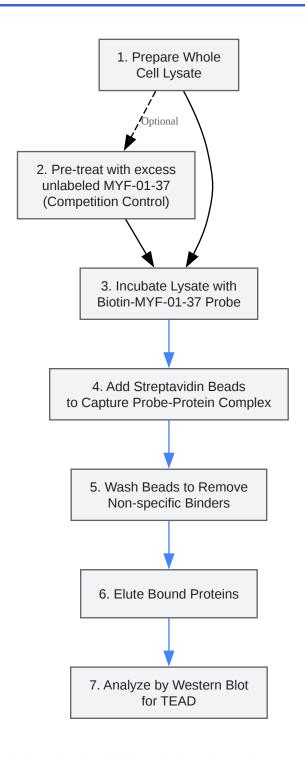
This protocol confirms that **MYF-01-37** directly binds to TEAD proteins within a cellular context.

Objective: To pull down TEAD proteins from whole-cell lysates using a biotinylated version of **MYF-01-37**.

Methodology:[3]

- Cell Lysis: Prepare total cell lysates from the cells of interest (e.g., HEK293T) using a suitable pulldown buffer (e.g., RIPA buffer with protease inhibitors).
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Competitive Binding (Optional): To demonstrate specificity, pre-treat a sample of the lysate with unlabeled **MYF-01-37** for 6 hours before adding the biotinylated probe.
- Probe Incubation: Combine 1 mg of total protein with 1 μM of biotinylated **MYF-01-37**. Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.
- Streptavidin Bead Capture: Add 30 μL of a 50% streptavidin agarose resin slurry to each sample and rotate for an additional 2 hours at 4°C.
- Washing: Wash the resin three times with cold pulldown buffer to remove non-specific binders.
- Elution: Release the bound proteins from the resin by boiling in 2x SDS-PAGE loading buffer for 10 minutes.
- Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE and perform a Western blot using antibodies specific for TEAD proteins (e.g., pan-TEAD or TEAD1/2). A loss of the TEAD band in the competitively pre-treated sample confirms on-target engagement.





Click to download full resolution via product page

Fig 3. Workflow for Biotin-Probe Pulldown Assay.

In Vitro TEAD Palmitoylation Assay

This biochemical assay assesses the ability of **MYF-01-37** to directly inhibit the autopalmitoylation of TEAD.



Objective: To measure the inhibition of TEAD2 auto-palmitoylation in the presence of **MYF-01-37**.

Methodology:[5]

- Protein Incubation: Pre-incubate purified, recombinant TEAD2 protein with varying concentrations of MYF-01-37 (or a fixed concentration, e.g., 2 μM) at 37°C for 2 hours to allow for covalent bond formation.
- Palmitoylation Reaction: Initiate the palmitoylation reaction by adding a palmitate source (e.g., a clickable alkyne-palmitate probe) and any necessary co-factors.
- Click Chemistry: Following the reaction, use a copper-catalyzed click reaction to attach a
 reporter tag (e.g., biotin or a fluorophore) to the incorporated alkyne-palmitate on the TEAD
 protein.
- Detection: Analyze the results via SDS-PAGE. The signal from the reporter tag (detected by streptavidin-HRP or fluorescence imaging) will be proportional to the extent of palmitoylation.
 A reduction in signal in the MYF-01-37-treated samples indicates inhibition.

Cellular Reporter Gene Assay

This cell-based assay measures the functional consequence of YAP-TEAD inhibition.

Objective: To quantify the inhibition of TEAD-dependent transcriptional activity.

Methodology:[6][7]

- Cell Line: Use a cell line engineered with a TEAD-responsive reporter, such as a luciferase or fluorescent protein (e.g., mCherry) gene downstream of a promoter containing multiple TEAD binding sites (e.g., GTIIC).
- Compound Treatment: Seed the reporter cells in a multi-well plate and treat with a dose-response curve of MYF-01-37 for a specified duration (e.g., 24-72 hours).
- Signal Measurement:



- For luciferase reporters, lyse the cells and measure luminescence using a luminometer after adding the appropriate substrate.
- For fluorescent reporters, measure the fluorescence intensity using a plate reader or flow cytometer.
- Data Analysis: Normalize the reporter signal to a measure of cell viability (e.g., CellTiter-Glo
 for luciferase assays) to control for cytotoxicity. Plot the normalized signal against the
 compound concentration and fit to a four-parameter dose-response curve to determine the
 IC50 value.

Conclusion and Future Directions

MYF-01-37 was a pivotal discovery in the development of Hippo pathway inhibitors. As a covalent fragment, it validated the druggability of the TEAD palmitate-binding pocket and established a clear mechanism for allosterically disrupting the oncogenic YAP-TEAD interaction.[5][7] While its own properties are suboptimal for clinical development, the insights gained from its characterization, including structural modeling and biochemical assays, directly enabled the generation of more potent, selective, and pharmacokinetically suitable TEAD inhibitors. The study of MYF-01-37 serves as a blueprint for fragment-based drug discovery targeting challenging protein-protein interactions in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. MYF-01-37 | YAP | TargetMol [targetmol.com]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling PMC [pmc.ncbi.nlm.nih.gov]



- 6. graylab.stanford.edu [graylab.stanford.edu]
- 7. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex -PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [The Role of MYF-01-37 in Hippo Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198280#understanding-the-role-of-myf-01-37-in-hippo-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com